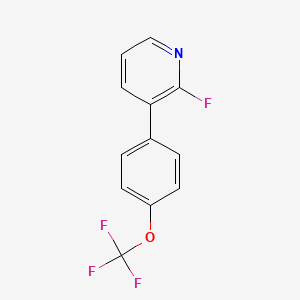

2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine

Beschreibung

Molecular Architecture and Substituent Effects

The molecular architecture of this compound is characterized by a sophisticated arrangement of electron-withdrawing groups that collectively influence the electronic properties of the entire molecular system. The pyridine ring serves as the central heterocyclic framework, with the nitrogen atom positioned to create an electron-deficient aromatic system that is further deactivated by the fluorine substituent at the 2-position. The para-trifluoromethoxyphenyl group attached at the 3-position introduces additional electron-withdrawing character through both inductive and field effects, creating a cumulative electron-deficient environment throughout the molecule. The trifluoromethoxy group exhibits electron-withdrawing behavior similar to alkoxy groups but with enhanced strength due to the highly electronegative fluorine atoms. When substituted on an aromatic ring, the trifluoromethoxy group acts to deactivate the aromatic ring system through strong inductive effects.

The substituent effects can be quantitatively analyzed using Hammett sigma constants, which provide insights into the electronic influence of different functional groups. According to established Hammett parameters, the trifluoromethoxy group demonstrates significant electron-withdrawing character with sigma para values of approximately 0.35, while fluorine exhibits a sigma para value of 0.06. These values indicate that the trifluoromethoxy group exerts a stronger electron-withdrawing influence compared to fluorine, though both contribute to the overall deactivation of the aromatic systems. The combined effect of these substituents creates a molecule with substantially altered reactivity compared to unsubstituted pyridine or benzene derivatives.

| Substituent | Sigma Para | Sigma Meta | Electronic Effect |

|---|---|---|---|

| Fluorine | 0.06 | 0.34 | Weak electron-withdrawing |

| Trifluoromethoxy | 0.35 | 0.38 | Strong electron-withdrawing |

| Combined Effect | Cumulative | Cumulative | Highly deactivated system |

Electronic and Steric Influence of Fluorine and Trifluoromethoxy Groups

The electronic influence of fluorine and trifluoromethoxy groups in this compound manifests through multiple mechanisms that collectively determine the compound's chemical behavior and physical properties. Fluorine, being the most electronegative element, exerts its influence primarily through inductive effects, withdrawing electron density from the pyridine ring and making it less nucleophilic. The small size of fluorine allows it to occupy positions close to the aromatic ring without significant steric hindrance, while its high electronegativity creates a strong dipole that influences both intramolecular and intermolecular interactions. The trifluoromethoxy group, conversely, combines strong electron-withdrawing inductive effects with appreciable steric bulk, creating both electronic and spatial influences on molecular behavior.

The trifluoromethoxy group demonstrates remarkable thermal and chemical resistance to attack by acids, bases, organometallic reagents, and oxidizing or reducing agents, making it an exceptionally stable substituent. This stability arises from the strong carbon-fluorine bonds within the trifluoromethyl portion and the unique electronic structure of the carbon-oxygen-carbon framework. The electronic properties of the trifluoromethoxy group are further enhanced by the presence of multiple fluorine atoms, which create a highly polarized environment that significantly influences the electron distribution in adjacent aromatic systems.

Computational studies have revealed that the rotation barrier for aromatic groups bearing trifluoromethoxy substituents can be substantially affected by the position of substitution. Research on trifluoromethoxyphenylboronic acids has shown that rotation barriers can range from approximately 16 kilojoules per mole for meta and para positions to over 33 kilojoules per mole when intramolecular interactions are present. These findings suggest that the trifluoromethoxy group in this compound likely influences the conformational flexibility of the biaryl system, potentially restricting rotation around the pyridine-phenyl bond.

The steric influence of the trifluoromethoxy group becomes particularly significant in determining molecular conformation and crystal packing arrangements. The bulky nature of the trifluoromethoxy group can lead to steric repulsion with adjacent substituents or neighboring molecules, influencing both intramolecular geometry and intermolecular interactions. In crystalline materials containing trifluoromethoxy-substituted aromatics, hydrogen bonding patterns and molecular packing are often disrupted or modified compared to analogous compounds without fluorinated substituents.

Conformational Flexibility and Intermolecular Interactions

The conformational flexibility of this compound is governed by the rotational freedom around the bond connecting the pyridine and phenyl rings, which is influenced by both electronic and steric factors arising from the fluorine and trifluoromethoxy substituents. The electron-withdrawing nature of both substituents creates an electron-deficient aromatic system that can participate in unique intermolecular interactions, including anion-π interactions with electron-rich species. Research on related trifluoromethoxy compounds has demonstrated that these interactions can be particularly strong due to the highly electron-deficient nature of the aromatic rings bearing multiple electron-withdrawing groups.

Computational studies on similar fluorinated aromatic systems have revealed that trifluoromethoxy groups can form anion-π complexes with remarkable stability, as evidenced by short contact distances between the trifluoromethoxide oxygen and aromatic carbon atoms. These interactions represent a significant driving force for molecular association and can influence both solution-phase behavior and solid-state structure. The presence of the pyridine nitrogen adds another dimension to potential intermolecular interactions, as the nitrogen lone pair can serve as a hydrogen bond acceptor or coordination site.

The molecular geometry of this compound likely exhibits restricted rotation around the pyridine-phenyl bond due to both steric and electronic factors. The bulky trifluoromethoxy group creates unfavorable steric interactions in certain conformations, while the electron-withdrawing substituents may stabilize specific orientations through favorable electrostatic interactions. Crystal structure analyses of related compounds have shown that trifluoromethoxy-substituted aromatics often adopt conformations that minimize steric repulsion while maximizing favorable intermolecular interactions.

The intermolecular interaction profile of this compound is expected to be dominated by dipole-dipole interactions arising from the highly polarized carbon-fluorine and carbon-oxygen bonds present in both the fluorine and trifluoromethoxy substituents. These interactions can lead to the formation of ordered assemblies in both crystalline and liquid phases, with potential implications for physical properties such as melting point, boiling point, and solubility. The compound's ability to participate in multiple types of intermolecular interactions, including hydrogen bonding through the pyridine nitrogen, dipole interactions through fluorinated groups, and π-π stacking through aromatic rings, creates a complex interaction landscape that determines its macroscopic behavior.

The thermal stability of intermolecular associations involving trifluoromethoxy groups is generally high due to the strong dipoles and relatively rigid molecular framework. This thermal stability, combined with the chemical inertness of the trifluoromethoxy group, suggests that this compound would maintain its structural integrity and interaction patterns across a wide range of temperatures and chemical environments.

Eigenschaften

IUPAC Name |

2-fluoro-3-[4-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4NO/c13-11-10(2-1-7-17-11)8-3-5-9(6-4-8)18-12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPXQKGJAUEWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorine/Fluorine Exchange Method

This method involves the selective replacement of chlorine atoms on chloropyridine derivatives with fluorine atoms. For example, trichloromethylpyridine derivatives undergo fluorination in a vapor-phase reactor with a catalyst fluidized bed. The process typically involves:

- Initial chlorination of methyl groups on 3-picoline.

- Subsequent fluorination to produce trifluoromethyl pyridine intermediates.

- Further nuclear chlorination to yield chlorinated trifluoromethylpyridines, which can be converted into fluorinated products like 2-chloro-3-(trifluoromethyl)pyridine.

This method yields various regioisomers, including 2,3- and 2,5-dichlorotrifluoromethylpyridines, which serve as precursors for fluorinated pyridines.

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

An alternative strategy is synthesizing the pyridine ring itself from building blocks that already contain trifluoromethyl or trifluoromethoxy groups. This approach allows for more precise positioning of fluorine substituents on the pyridine ring.

For example, pyridine derivatives are constructed via condensation and cyclization reactions involving trifluoromethyl-substituted aryl aldehydes or amides and pyridin-2-amine derivatives under acidic conditions. Typical reaction conditions include:

- Stirring mixtures of substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid at 70 °C for 12 hours.

- Subsequent extraction and purification steps yield intermediate imidazo[1,2-a]pyridine derivatives, which can be further functionalized.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

To introduce the 4-(trifluoromethoxy)phenyl group at the 3-position of the pyridine ring, palladium-catalyzed cross-coupling reactions are employed. These typically involve:

- Reaction of 3-bromo- or 3-fluoropyridine derivatives with aryl boronic acids or aryl halides bearing trifluoromethoxy substituents.

- Use of ligands such as XantPhos and palladium sources like Pd2(dba)3.

- Base such as t-BuONa in toluene at elevated temperatures (~110 °C) under nitrogen atmosphere.

This method provides good regioselectivity and yields for the arylation step, allowing for the introduction of the trifluoromethoxyphenyl group onto the pyridine core.

Hydrogenation and Functional Group Transformations

Further functional group manipulations, such as hydrogenation or N-alkylation, may be used to refine the product or introduce additional substituents. For example, hydrogenation of imidazolyl-substituted pyridine intermediates can yield the desired fluorinated pyridine derivatives with high purity and yield.

Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination/Fluorination | Vapor-phase reactor, catalyst fluidized bed | Chlorotrifluoromethylpyridine intermediates |

| 2 | Pyridine ring construction | Pyridin-2-amine + pyridine-2-carbaldehyde, MeOH, TosOH, 70 °C, 12 h | Imidazo[1,2-a]pyridine intermediates |

| 3 | Pd-catalyzed cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | Arylated pyridine with trifluoromethoxyphenyl group |

| 4 | Hydrogenation/N-alkylation | Hydrogenation catalysts, N-alkylation agents | Final fluorinated pyridine derivative |

Research Findings and Considerations

- The halogen exchange method allows for large-scale production but may produce regioisomeric mixtures requiring further purification.

- Ring construction methods provide structural control but involve multi-step syntheses.

- Palladium-catalyzed cross-coupling offers high selectivity and functional group tolerance, making it suitable for late-stage modifications.

- Reaction conditions such as temperature, solvent, and catalyst loading critically influence yields and purity.

- The combination of these methods enables the efficient synthesis of 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine with potential for scale-up and application in pharmaceutical development.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and phenyl group.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with palladium catalyst.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyridine ring substituted with a fluorine atom and a trifluoromethoxy group, which significantly influences its chemical behavior. The unique electronic characteristics imparted by the fluorine atoms enhance its reactivity and biological activity.

Pharmaceutical Development

2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine is utilized as a building block in the synthesis of various biologically active compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

- Case Study : A study highlighted the use of trifluoromethylpyridine derivatives in synthesizing novel anti-inflammatory agents. The incorporation of the trifluoromethoxy group was found to enhance the potency of these compounds against specific inflammatory pathways .

Agrochemical Applications

The compound's derivatives are increasingly used in agrochemicals for crop protection due to their effectiveness against pests.

- Data Table : Examples of agrochemicals derived from trifluoromethylpyridines include:

| Agrochemical | Active Ingredient | Application |

|---|---|---|

| Fluazifop-butyl | 2-Fluoro-3-(trifluoromethyl)pyridine | Herbicide |

| Other TFMP derivatives | Various | Insecticides, fungicides |

Research indicates that over 20 new TFMP-containing agrochemicals have been introduced to the market, showcasing the compound's versatility .

Biochemical Research

The compound is studied for its interactions with enzymes and receptors, contributing to our understanding of metabolic pathways.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the fluorine atom can influence the compound’s metabolic stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group distinguishes this compound from analogs with simpler substituents. Key comparisons include:

Key Observations :

- Trifluoromethoxy vs. Methoxy : The replacement of -OCH₃ with -OCF₃ increases molecular weight by ~54 g/mol and enhances lipophilicity (logP estimated to rise by ~1.5 units), improving membrane permeability .

- Fluorine vs.

- Heterocyclic Modifications : The imidazo[4,5-c]pyridine analog (283.26 g/mol) has a higher molecular weight due to the fused ring system, which may alter solubility and bioavailability .

Structural Insights from Crystallography

While crystal data for this compound is unavailable, analogs like 2-Fluoro-5-(4-fluorophenyl)pyridine () reveal planar pyridine rings with dihedral angles of 10–15° between the pyridine and phenyl rings. The trifluoromethoxy group likely induces similar slight distortions, optimizing π-π stacking in enzyme binding pockets .

Biologische Aktivität

2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The presence of both fluorine and trifluoromethoxy groups contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess significant antimicrobial properties. The incorporation of trifluoromethoxy and fluoro groups is believed to enhance the compound's efficacy against various microbial strains .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The structural features of the compound allow for interactions with critical cellular pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, thereby altering cellular functions.

- Receptor Modulation : It could interact with various receptors, potentially modulating their activity and influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a range of bacterial strains:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 8–16 | Staphylococcus aureus, Escherichia coli |

| Ciprofloxacin | ≤1 | Staphylococcus aureus, E. coli |

The results indicated that while the compound demonstrated moderate activity, it was less potent than established antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies assessing the anticancer potential revealed that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

These findings suggest promising anticancer activity, warranting further investigation into its mechanism and potential therapeutic applications .

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study on halogenated pyridines demonstrated that compounds with trifluoromethoxy substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria compared to their non-fluorinated counterparts .

- Case Study on Cancer Cell Lines : In a series of experiments involving various cancer cell lines, the compound showed selective cytotoxicity, indicating its potential as a targeted therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for introducing fluorine and trifluoromethoxy groups into pyridine derivatives like 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine?

- Methodology : Fluorination reactions (e.g., electrophilic fluorination or halogen exchange) and cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed. For example, trifluoromethoxy groups can be introduced via Ullmann coupling using Cu catalysts, while fluorine atoms are often added via nucleophilic substitution with KF or fluorinating agents like Selectfluor™ under anhydrous conditions .

- Key Considerations : Monitor reaction temperature and solvent polarity to avoid side reactions, such as defluorination or ring-opening.

Q. How can spectroscopic and crystallographic techniques be utilized to characterize this compound?

- Methodology :

- NMR : NMR is critical for confirming fluorine substitution patterns, while NMR helps identify aromatic proton environments.

- X-Ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., π-π stacking in the pyridine ring). For related fluorophenylpyridines, crystal structures reveal bond angles and torsional strains influenced by fluorine’s electronegativity .

- Data Table :

| Technique | Key Observations for Fluorinated Pyridines | Reference ID |

|---|---|---|

| NMR | δ = -110 to -120 ppm (CFO group) | |

| X-Ray | C-F bond length: ~1.34 Å; C-C-F angle: ~120° |

Q. What are the dominant electronic effects of fluorine and trifluoromethoxy substituents on pyridine ring reactivity?

- Methodology : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to meta/para positions. The trifluoromethoxy group further enhances electron deficiency, reducing nucleophilic attack susceptibility. Computational studies (e.g., Hammett σ constants) quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.